molecular formula C19H19F2N5O2S B15098583 2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(2,4-difluoro phenyl)acetamide

2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(2,4-difluoro phenyl)acetamide

Cat. No.: B15098583
M. Wt: 419.5 g/mol
InChI Key: BLDJMWXQZUUTOM-UHFFFAOYSA-N
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Description

2-{4-amino-5-3-(methylethoxy)phenyl}-N-(2,4-difluoro phenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(2,4-difluoro phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 3-(methylethoxy)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the triazole ring. The final step involves the acylation of the triazole derivative with 2,4-difluoro phenylacetyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro groups, converting them to amino groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to sulfoxides or sulfones, while reduction of nitro groups results in amino derivatives.

Mechanism of Action

The mechanism of action of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(2,4-difluoro phenyl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(2,4-difluoro phenyl)acetamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties

Properties

Molecular Formula

C19H19F2N5O2S

Molecular Weight

419.5 g/mol

IUPAC Name

2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide

InChI

InChI=1S/C19H19F2N5O2S/c1-11(2)28-14-5-3-4-12(8-14)18-24-25-19(26(18)22)29-10-17(27)23-16-7-6-13(20)9-15(16)21/h3-9,11H,10,22H2,1-2H3,(H,23,27)

InChI Key

BLDJMWXQZUUTOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

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